molecular formula C19H26ClNO2 B3086056 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride CAS No. 1158474-80-6

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride

Cat. No.: B3086056
CAS No.: 1158474-80-6
M. Wt: 335.9 g/mol
InChI Key: PPYPZEAENDYVJI-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride is a chemical compound that features a benzyl ether and a methoxy group attached to a phenyl ring, with a butylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the protection of the phenolic hydroxyl group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Amination: The butylamine group is introduced via a nucleophilic substitution reaction, where the benzyl ether derivative reacts with butylamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic ring, leading to the formation of amines or reduced aromatic systems.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration can be achieved using a mixture of nitric and sulfuric acids, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or reduced aromatic systems.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular systems.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride depends on its specific application:

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Organic Synthesis: It acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride
  • {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(ethyl)amine hydrochloride

Uniqueness

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride is unique due to the presence of the butylamine group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl analogs. The longer alkyl chain may affect its solubility, membrane permeability, and interaction with biological targets.

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-3-4-12-20-14-17-10-11-18(19(13-17)21-2)22-15-16-8-6-5-7-9-16;/h5-11,13,20H,3-4,12,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPZEAENDYVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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